1-(Naphthalen-1-yl)propan-1-amine
Overview
Description
1-(Naphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C13H15N. It is characterized by a naphthalene ring attached to a propanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-naphthaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the reaction of 1-naphthylmagnesium bromide with propionitrile, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthylpropanone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form naphthylpropanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Naphthylpropanone.
Reduction: Naphthylpropanol.
Substitution: Various substituted naphthylpropanamines.
Scientific Research Applications
1-(Naphthalen-1-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Naphthylamine: Similar in structure but lacks the propanamine group.
1-(Naphthalen-1-yl)ethanamine: Differs by having an ethyl group instead of a propyl group.
1-(Naphthalen-1-yl)propan-2-amine: Similar but with the amine group on the second carbon of the propyl chain.
Uniqueness: 1-(Naphthalen-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its propanamine group allows for unique interactions and reactivity compared to its analogs .
Biological Activity
1-(Naphthalen-1-yl)propan-1-amine, also known as 3-(Naphthalen-1-yl)propan-1-amine, is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 185.27 g/mol. Its structure features a naphthalene ring attached to a propanamine chain, which contributes to its stability and reactivity due to the conjugated pi-electron system inherent in the naphthalene moiety.
Ligand Interaction
Research indicates that this compound may function as a ligand for specific receptors, influencing various biological pathways. Compounds with similar structures are known to interact with neurotransmitter systems, which could affect mood and cognitive functions. The primary amine group (NH2) offers a reactive site for further functionalization, enhancing its potential in drug development.
Neurotransmitter Systems
Preliminary studies suggest that this compound interacts with neurotransmitter receptors, indicating potential applications in treating neurological disorders. However, the exact mechanisms of action remain under investigation.
Antimycobacterial Activity
In related research, compounds structurally similar to this compound have been tested for their antimycobacterial properties. For instance, a study on naphthalene derivatives showed enhanced activity against Mycobacterium avium subsp. paratuberculosis, suggesting that modifications to the naphthalene structure can yield compounds with significant biological effects .
Structure-Activity Relationships
The unique structural arrangement of this compound allows for versatile chemical modifications that can enhance its biological activity. The following table summarizes some related compounds and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
3-(Naphthalen-1-yl)propan-1-ammonium chloride | Naphthalene + Propanamine | Salt form with different solubility characteristics |
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amino | Naphthalene + Thiophene | Contains thiophene, affecting biological activity |
N,N-Dimethyl-naphthalenemethanamine | Naphthalene + Dimethylamino group | Enhanced lipophilicity due to dimethyl substitution |
Case Studies and Research Findings
Recent studies have focused on the antiproliferative effects of naphthalene derivatives in cancer research. For instance, compounds derived from naphthalene have demonstrated significant cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents .
A notable case involved synthesizing and evaluating various naphthalene-based compounds for their ability to inhibit cell proliferation. These studies revealed that modifications to the naphthalene structure could lead to enhanced anticancer activity while minimizing toxicity to normal cells .
Properties
IUPAC Name |
1-naphthalen-1-ylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYPGFPZTOUPHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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